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molecular formula C14H17NO4 B8514514 1-(2,2-Diethoxyethyl)isatin

1-(2,2-Diethoxyethyl)isatin

Cat. No. B8514514
M. Wt: 263.29 g/mol
InChI Key: IXJJQRSMYADMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06127544

Procedure details

A solution of 31.8 g of isatin in 300 ml of dry dimethyl sulfoxide was added dropwise to a suspension of 25.4 g of potassium t-butoxide in 200 ml of dry dimethyl sulfoxide at 10° C. in a nitrogen stream. After stirring the mixture at that temperature for 30 minutes, 39 ml of bromoacetaldehyde diethyl acetal was added thereto, followed by stirring at 70° C. for 6 hours. The reaction mixture was poured into dilute hydrochloric acid and extracted with ethyl ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (chloroform/ethyl acetate=20/1) to give 31.4 g (55%) of the title compound as a red powder.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].CC(C)([O-])C.[K+].[CH2:18]([O:20][CH:21]([O:24][CH2:25][CH3:26])[CH2:22]Br)[CH3:19].Cl>CS(C)=O>[CH2:18]([O:20][CH:21]([O:24][CH2:25][CH3:26])[CH2:22][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
31.8 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
25.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture at that temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 70° C. for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform/ethyl acetate=20/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CN1C(=O)C(=O)C2=CC=CC=C12)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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